7-(4-ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
CAS No.: 866727-35-7
Cat. No.: VC7727521
Molecular Formula: C27H23NO5
Molecular Weight: 441.483
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866727-35-7 |
|---|---|
| Molecular Formula | C27H23NO5 |
| Molecular Weight | 441.483 |
| IUPAC Name | 7-(4-ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one |
| Standard InChI | InChI=1S/C27H23NO5/c1-3-17-8-10-18(11-9-17)26(29)21-15-28(14-19-6-4-5-7-23(19)31-2)22-13-25-24(32-16-33-25)12-20(22)27(21)30/h4-13,15H,3,14,16H2,1-2H3 |
| Standard InChI Key | VZUPZVNLLJIWQB-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=CC=C5OC |
Introduction
The compound 7-(4-ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H- dioxolo[4,5-g]quinolin-8-one is a complex organic molecule belonging to the quinoline class, which is known for its diverse biological activities. Quinolines and their derivatives have been extensively studied for their potential applications in medicine and other fields due to their broad spectrum of pharmacological properties, including antimicrobial, antimalarial, and anticancer activities .
Synthesis and Preparation
The synthesis of quinoline derivatives often involves multi-step reactions, including condensation, cyclization, and substitution reactions. For compounds similar to 7-(4-ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H- dioxolo[4,5-g]quinolin-8-one, synthesis might involve the use of starting materials like quinoline precursors, followed by reactions such as Friedel-Crafts acylation for introducing the benzoyl group and alkylation or arylation for attaching the methoxyphenylmethyl group.
Biological Activities and Applications
Quinoline derivatives are known for their potential biological activities, including anticancer, antimicrobial, and antimalarial effects. While specific data on 7-(4-ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H- dioxolo[4,5-g]quinolin-8-one is limited, related compounds have shown promising results in these areas. For instance, quinolines with similar structures have been studied for their ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Research Findings and Data
Given the lack of specific research findings on 7-(4-ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H- dioxolo[4,5-g]quinolin-8-one, we can look at related compounds for insights into potential biological activities and chemical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume